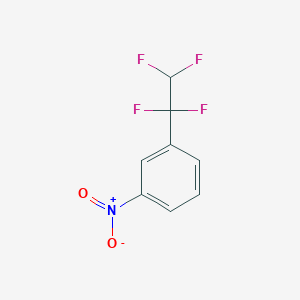

![molecular formula C13H14N4O6S B2578091 N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide CAS No. 899989-17-4](/img/structure/B2578091.png)

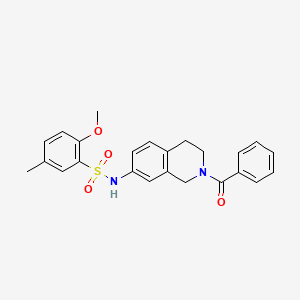

N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide, also known as PD 0325901, is a potent and selective inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and MEK 2. It is a small molecule that has been extensively studied for its potential applications in cancer research and therapy. The purpose of

Aplicaciones Científicas De Investigación

Anticancer Research

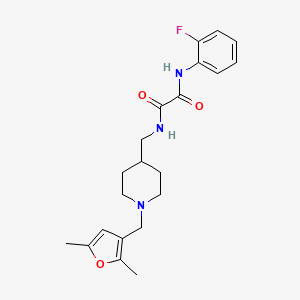

N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide and its derivatives have been investigated for their potential as anticancer agents. For example, the modification of a related compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, has been explored for its remarkable anticancer effects. In this study, replacement of the acetamide group with alkylurea resulted in compounds with potent antiproliferative activities against various human cancer cell lines, with reduced acute oral toxicity and effective tumor inhibition in a mice model (Wang et al., 2015).

Synthesis of Novel Derivatives

Research has been conducted on synthesizing new derivatives of this compound to explore their bioactivity. A study involving the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives showed that these compounds exhibited appreciable cancer cell growth inhibition against a range of cancer cell lines (Al-Sanea et al., 2020).

Antithrombotic Properties

The antithrombotic properties of related compounds have also been a focus of research. For instance, SSR182289A, a novel thrombin inhibitor related to this compound, has shown potent oral antithrombotic properties in animal models, suggesting its potential application in thrombosis-related conditions (Lorrain et al., 2003).

Antimicrobial Applications

Chemical modifications of similar compounds have led to derivatives with potent antimicrobial activities. In a study, 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino) acetamido]-4-methoxycarbonyl-2-azetidinone-1-sulfonic acids, structurally related to the subject compound, were synthesized and showed increased activity against gram-negative bacteria, including Pseudomonas aeruginosa and β-lactamase-producing bacteria (Kishimoto et al., 1984).

Mecanismo De Acción

Target of Action

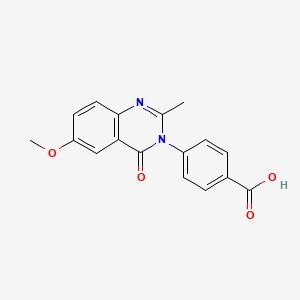

Compounds with a pyrimidine nucleus, like “N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide”, are often involved in interactions with enzymes or receptors that recognize nucleotide-like structures. These could include kinases, polymerases, or other proteins involved in cellular signaling and DNA/RNA synthesis .

Mode of Action

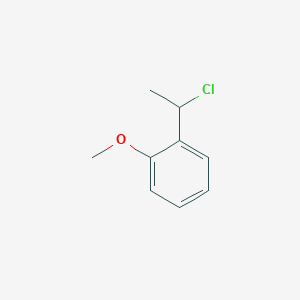

The compound might interact with its target through hydrogen bonding or other non-covalent interactions. The sulfonylamino and methoxyphenyl groups could potentially enhance the binding affinity or specificity of the compound for its target .

Biochemical Pathways

Depending on the specific target, the compound could influence a variety of biochemical pathways. For instance, if the target is a kinase, the compound could affect signal transduction pathways. If the target is a polymerase, the compound could influence DNA/RNA synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, formulation, route of administration, and individual patient characteristics. The presence of functional groups like sulfonylamino and methoxyphenyl could influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it influences. This could range from changes in gene expression, alterations in cellular signaling, to effects on cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound might be more stable and active at certain pH levels or temperatures .

Propiedades

IUPAC Name |

N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-4-methoxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O6S/c1-7(18)15-8-3-4-10(23-2)9(5-8)17-24(21,22)11-6-14-13(20)16-12(11)19/h3-6,17H,1-2H3,(H,15,18)(H2,14,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWODANKQWSMMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CNC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)

![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)

amine](/img/structure/B2578010.png)

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)